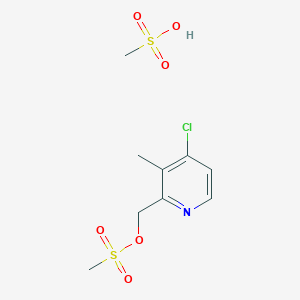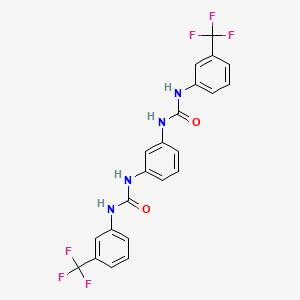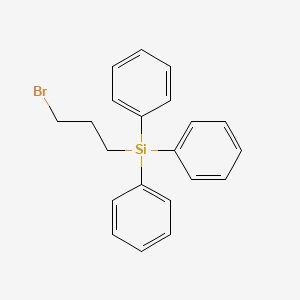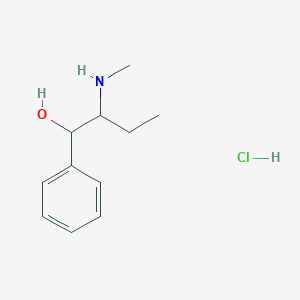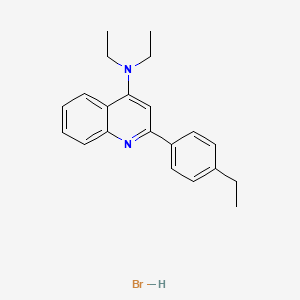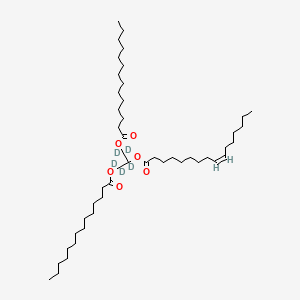
1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
140-161-140 D5 TG, 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, chloroform: is a triacylglycerol molecule. Triacylglycerols are esters derived from glycerol and three fatty acids. This specific compound contains two tetradecanoyl (14:0) groups and one hexadecenoyl (16:1) group. The “d5” indicates that the tetradecanoyl groups are deuterated, meaning they contain deuterium, a stable isotope of hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14:0-16:1-14:0 D5 TG involves esterification reactions. The glycerol backbone is esterified with the fatty acids under controlled conditions. The deuterated tetradecanoyl groups are introduced using deuterated fatty acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial for the synthesis of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated hexadecenoyl group.
Reduction: Reduction reactions can occur, especially at the carbonyl groups of the ester linkages.
Substitution: Substitution reactions can take place at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Reduced products include alcohols and alkanes.
Substitution: Substituted products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model molecule to study lipid chemistry and the behavior of triacylglycerols.
Biology: In biological research, it is used to study lipid metabolism and the role of triacylglycerols in cellular processes.
Medicine: The compound is used in medical research to understand the role of lipids in diseases such as obesity and cardiovascular diseases.
Industry: In the industrial sector, it is used in the formulation of specialized lipid-based products.
Mecanismo De Acción
The compound exerts its effects through interactions with lipid metabolic pathways. The deuterated fatty acids can be traced using mass spectrometry, allowing researchers to study lipid metabolism in detail. The molecular targets include enzymes involved in lipid synthesis and degradation.
Comparación Con Compuestos Similares
140-160-140 TG: This compound contains a saturated hexadecanoyl group instead of the unsaturated hexadecenoyl group.
140-181-140 TG: This compound contains an octadecenoyl group instead of the hexadecenoyl group.
Uniqueness: The presence of deuterated fatty acids makes 14:0-16:1-14:0 D5 TG unique. This allows for detailed metabolic studies using isotopic labeling techniques.
Propiedades
Fórmula molecular |
C47H88O6 |
|---|---|
Peso molecular |
754.2 g/mol |
Nombre IUPAC |
[1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C47H88O6/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-41-47(50)53-44(42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2)43-52-46(49)40-37-34-31-28-25-21-18-15-12-9-6-3/h19,22,44H,4-18,20-21,23-43H2,1-3H3/b22-19-/i42D2,43D2,44D |
Clave InChI |
JJUUQTPTIFXQFZ-RZCIEKIASA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
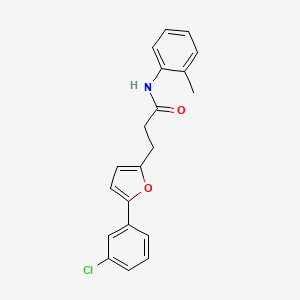
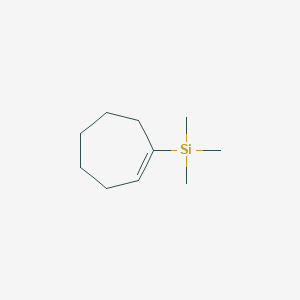
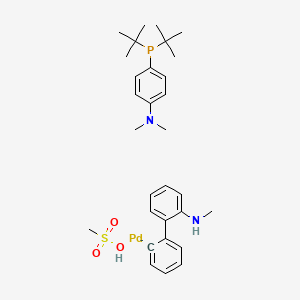
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)

